2,3-Dichloro-4-methoxybenzoic Acid
Overview
Description
2,3-Dichloro-4-methoxybenzoic acid is an organic compound belonging to the class of benzoic acids. It is characterized by the presence of two chlorine atoms and one methoxy group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
2,3-Dichloro-4-methoxybenzoic Acid, also known as Dicamba, is a selective systemic herbicide . The primary targets of this compound are annual and perennial broadleaf weeds . The compound acts by disrupting the growth of these weeds, thereby controlling their proliferation .
Mode of Action
The mode of action of this compound involves disruption of transport systems and interference with nucleic acid metabolism . This interaction with its targets leads to abnormal growth in the weeds, effectively controlling their spread .
Biochemical Pathways
This compound affects several biochemical pathways. It induces abnormal growth typical of growth-hormone herbicides . The compound also participates in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various downstream effects, including the formation of new compounds and the alteration of existing biochemical pathways .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is highly soluble in water, volatile, and has a low potential to leach to groundwater based on its chemical properties .
Result of Action
The result of the action of this compound is the control of weed growth. The compound induces abnormal growth in weeds, leading to their eventual death . This results in the effective control of weed proliferation, thereby improving crop yields .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s volatility means that it can be affected by temperature and wind conditions . Additionally, its solubility in water means that rainfall and humidity can impact its distribution and efficacy . The compound’s stability can also be affected by factors such as soil pH and the presence of other chemicals in the environment .
Biochemical Analysis
Biochemical Properties
2,3-Dichloro-4-methoxybenzoic Acid has been identified as a potential antibacterial compound . It interacts with various enzymes and proteins, exerting its effects through these interactions. For example, it has been found to interact with enzymes involved in the biosynthesis of secondary metabolites .
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, it has been found to have minimal toxicity, while at high doses, it may have toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-methoxybenzoic acid typically involves the chlorination of 4-methoxybenzoic acid. The reaction is carried out under controlled conditions using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is usually performed in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through large-scale chlorination processes. These processes involve the use of specialized equipment to handle the chlorinating agents and ensure the safety and efficiency of the reaction. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atoms.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
2,3-Dichloro-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
Comparison with Similar Compounds
2,3-Dichloro-4-methoxybenzoic acid can be compared with other similar compounds, such as:
3,6-Dichloro-2-methoxybenzoic acid: Similar in structure but differs in the position of chlorine atoms.
2,4-Dichlorobenzoic acid: Another dichlorobenzoic acid with different substitution patterns.
Dicamba: A well-known herbicide with similar chemical properties but different applications.
These compounds share some chemical properties but differ in their specific applications and effects, highlighting the uniqueness of this compound in various fields.
Properties
IUPAC Name |
2,3-dichloro-4-methoxybenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUBSPQVQNPGBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.